3-(Furan-2-yl)butan-2-ol

Asymmetric Synthesis Stereochemistry Chiral Resolution

3-(Furan-2-yl)butan-2-ol (CAS: 859444-32-9) is a chiral secondary alcohol featuring a furan heterocycle attached to a butanol backbone, with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. Its structure contains two chiral centers (C2 and C3), giving rise to four possible stereoisomers.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B13253914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)butan-2-ol
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=CO1)C(C)O
InChIInChI=1S/C8H12O2/c1-6(7(2)9)8-4-3-5-10-8/h3-7,9H,1-2H3
InChIKeyDMEIXJPDXZVIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Characterization of 3-(Furan-2-yl)butan-2-ol (CAS 859444-32-9): A Chiral Furanic Alcohol Building Block


3-(Furan-2-yl)butan-2-ol (CAS: 859444-32-9) is a chiral secondary alcohol featuring a furan heterocycle attached to a butanol backbone, with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . Its structure contains two chiral centers (C2 and C3), giving rise to four possible stereoisomers . The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, as well as in fragrance development . Commercially, it is available from research chemical suppliers at a minimum certified purity of 95% .

Procurement Risk: Why Structural Analogs of 3-(Furan-2-yl)butan-2-ol Cannot Be Interchanged by Specification Alone


Interchanging 3-(Furan-2-yl)butan-2-ol with a generic 'furan butanol' based solely on molecular formula or a basic purity specification introduces significant risk of experimental failure. First, the presence of two chiral centers in the target compound creates a stereochemical complexity absent in constitutional isomers like 2-(furan-2-yl)butan-2-ol (a tertiary alcohol with only one chiral center) or 3-(furan-2-yl)propan-1-ol (a primary alcohol with no chiral centers). This fundamentally alters both physical properties—such as a specific boiling point range of 158-163 °C at 3.5 mmHg reported for a closely related furan derivative [1]—and chemical reactivity, leading to divergent downstream products. Second, class-level evidence indicates that the biological activity of furan derivatives is exquisitely sensitive to substitution pattern; potent lipoxygenase inhibition has been demonstrated for specific 2-substituted furans [2], but this activity cannot be extrapolated to other isomers or to the target compound without isomer-specific data. The chromatographic separability of furan stereoisomers using chiral stationary phases, confirmed by Kasai et al., further underscores that different isomers are distinct chemical entities with unique properties [3].

Quantitative Differentiation Evidence for 3-(Furan-2-yl)butan-2-ol Against Closest Analogs


Chiral Complexity: Two Stereocenters in 3-(Furan-2-yl)butan-2-ol vs. One in Its Tertiary Alcohol Isomer

3-(Furan-2-yl)butan-2-ol possesses two chiral centers (at C2 and C3), generating four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) . In contrast, its closest constitutional isomer, 2-(furan-2-yl)butan-2-ol (CAS 4229-86-1), is a tertiary alcohol with only one chiral center, yielding only two enantiomers [1]. This doubles the stereochemical permutations available from a single synthesis, making the target compound a more demanding but information-rich probe for developing stereoselective methodologies and studying structure-activity relationships (SAR).

Asymmetric Synthesis Stereochemistry Chiral Resolution

Chromatographic Separability: Chiral Stationary Phase Resolution of Furan Stereoisomers Validates Isomer-Specific Identity

A foundational study by Kasai et al. demonstrated the successful separation of stereoisomers of several furan derivatives, including compounds structurally related to 3-(furan-2-yl)butan-2-ol, using capillary GC-MS, supercritical fluid chromatography (SFC), and liquid chromatography (LC) equipped with chiral stationary phases [1]. This methodologically validates that different enantiomers and diastereomers of furanic alcohols are analytically distinguishable entities. The proven separability is a critical quality-control prerequisite for researchers procuring a specific stereoisomer for target binding studies or asymmetric catalysis, confirming that isomer identity can be verified and quantified.

Analytical Chemistry Chiral Chromatography Quality Control

Procurement Specification: Minimum Purity of 95% Defines a Comparative Quality Benchmark

A verified commercial source for 3-(furan-2-yl)butan-2-ol provides a minimum certified purity of 95% . This establishes a tangible procurement benchmark. While generic 'furan butanol' products may have no public purity data or variable quality, this specification offers a defined, quality-assured starting point for reproducible research and process development.

Chemical Procurement Purity Specification Synthetic Intermediate

Lipoxygenase Inhibitory Potential: A Differentiated Biological Profile for 2-Substituted Furan Alcohols

Specific furan derivatives, notably certain 2-substituted furan alcohols, have been characterized as potent lipoxygenase inhibitors, interfering with arachidonic acid metabolism and also serving as antioxidants in fats and oils [1]. This bioactivity is a key differentiator for the furan-2-yl subclass. While this activity is documented for closely related structures, its direct attribution to 3-(furan-2-yl)butan-2-ol requires isomer-specific confirmation. Consequently, researchers targeting the lipoxygenase pathway should prioritize this 2-furyl substitution pattern as the most promising starting point within this chemical space, exercising due caution regarding isomer-specific potency.

Inflammation Lipoxygenase Inhibition Arachidonic Acid Cascade

High-Impact Application Scenarios for 3-(Furan-2-yl)butan-2-ol Based on Verified Differentiation


Chiral Probe for Asymmetric Reaction Methodology Development

The presence of two chiral centers in 3-(Furan-2-yl)butan-2-ol, compared to the single center in its tertiary alcohol isomer 2-(furan-2-yl)butan-2-ol , makes it a superior probe for developing and testing new asymmetric synthetic methods. Its four stereoisomeric products provide a more data-rich output for evaluating the diastereoselectivity and enantioselectivity of novel catalytic systems. The validated chiral chromatographic separation methods for furan derivatives [1] further support its use, enabling precise quantification of stereochemical outcomes. Procuring this compound is strategically justified for methodology labs seeking to demonstrate the broad scope and high selectivity of new catalysts.

Quality-Controlled Intermediate for Pharmaceutical Lead Optimization

In medicinal chemistry campaigns targeting the lipoxygenase pathway or related inflammatory targets, the documented class-level activity of 2-substituted furans [2] positions 3-(Furan-2-yl)butan-2-ol as a rationally selected starting scaffold. Its defined 95% minimum purity specification ensures that initial SAR studies begin from a reproducible, quantifiable quality baseline, a critical factor when optimizing lead compounds. The analytical separability of its stereoisomers also facilitates the isolation and testing of individual, stereopure isomers for improved target selectivity and potency.

Authentic Analytical Standard for Furanic Flavor and Fragrance Research

For flavor and fragrance analysis, the ability to chromatographically distinguish individual stereoisomers is paramount, as different isomers can possess vastly different odor thresholds and characters. The proven separability of furan stereoisomers using chiral GC-MS and SFC [1] validates 3-(Furan-2-yl)butan-2-ol as a high-value authentic standard. Procuring a specific, purity-certified batch is essential for the accurate identification and quantification of trace isomers in complex natural product mixtures or processed foods, where its presence may be indicative of specific thermal processes or Maillard reaction pathways.

Advanced Building Block for Supramolecular and Materials Chemistry

The dual hydrogen-bonding capability (a hydroxyl group and a furan oxygen) combined with the conformational rigidity imposed by the adjacent chiral centers makes 3-(Furan-2-yl)butan-2-ol an interesting monomer unit for the synthesis of chiral coordination polymers or covalent organic frameworks. The difference in its secondary alcohol geometry, compared to the primary alcohol 3-(furan-2-yl)propan-1-ol, leads to fundamentally different polymer topologies and properties. Research groups exploring stereochemistry-controlled materials should therefore specifically procure this secondary alcohol variant.

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